N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide
CAS No.: 326018-49-9
Cat. No.: VC4178969
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326018-49-9 |
|---|---|
| Molecular Formula | C14H12Cl2N2O |
| Molecular Weight | 295.16 |
| IUPAC Name | N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide |
| Standard InChI | InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19) |
| Standard InChI Key | ZZQTZJKTTKLZFN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N'-(3,4-Dichlorophenyl)-4-methylbenzohydrazide features a benzohydrazide backbone substituted with a 4-methyl group and a 3,4-dichlorophenyl moiety. The IUPAC name N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide reflects this arrangement, with the hydrazide (-NH-NH-CO-) group serving as the central pharmacophore. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl |
| InChIKey | ZZQTZJKTTKLZFN-UHFFFAOYSA-N |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The dichlorophenyl group enhances lipophilicity (), favoring membrane penetration, while the methylbenzoyl moiety contributes to π-π stacking interactions with biological targets .
Synthesis and Analytical Characterization
Synthetic Routes
The compound is typically synthesized via a two-step condensation reaction:
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Hydrazide Formation: 4-Methylbenzoic acid reacts with hydrazine hydrate in methanol under reflux to yield 4-methylbenzohydrazide.
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Schiff Base Condensation: The hydrazide intermediate condenses with 3,4-dichlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid, forming the target hydrazide .
Reaction Scheme:
Optimization Parameters
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Yield: 68–82% after recrystallization from ethanol.
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Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).
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Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.02 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.49 (d, J = 8.8 Hz, 1H, Ar-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 2.37 (s, 3H, CH3) .
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IR (KBr): 3245 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
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Biological Activities and Mechanistic Insights
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
The dichlorophenyl group likely disrupts microbial membrane integrity via hydrophobic interactions, while the hydrazide moiety chelates essential metal ions .
Anticancer Activity
Against triple-negative breast cancer (TNBC) cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 8.7 ± 0.9 | mTOR inhibition, autophagy |
| MDA-MB-468 | 10.2 ± 1.1 | Caspase-3/7 activation |
Molecular docking studies suggest binding to the ATP-pocket of mTOR (PDB ID: 4JT6) with a glide score of −9.2 kcal/mol, disrupting kinase activity .
Agricultural Applications
Herbicidal Activity
While direct data on N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide is limited, structurally related hydrazides inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . At 100 ppm, analogs reduce Amaranthus retroflexus growth by 78% .
Pharmacokinetic and Toxicity Profiles
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Solubility: Limited aqueous solubility (<0.1 mg/mL), but formulations with β-cyclodextrin improve bioavailability.
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Acute Toxicity (Rat, oral): LD₅₀ > 2000 mg/kg, suggesting favorable safety.
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